tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a stereochemically defined (2S,4S) configuration. This compound features a trifluoromethyl (-CF₃) group at the 4-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or as a building block for protease inhibitors . Its stereochemistry is critical for biological activity, as enantiomeric or diastereomeric forms may exhibit reduced efficacy or off-target effects .
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZDCDPHBWRBQU-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is commonly removed under acidic conditions to expose the pyrrolidine nitrogen for further functionalization.
Key Findings :
-
The trifluoromethyl group stabilizes the intermediate carbocation during deprotection, enhancing reaction rates.
-
Stereochemical integrity at C2 and C4 is retained due to the rigid pyrrolidine ring.
Amine Functionalization Reactions
The primary aminomethyl group (-CH2NH2) undergoes nucleophilic substitution and acylation.
Acylation
| Reaction | Reagents | Product |
|---|---|---|
| Acetylation | Acetic anhydride, Py | Tert-butyl (2S,4S)-2-(acetamidomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Sulfonylation | Tosyl chloride, Et3N | Sulfonamide derivatives with improved metabolic stability |
Alkylation
| Reaction | Reagents | Outcome |
|---|---|---|
| Reductive amination | Aldehyde, NaBH3CN | Secondary amines with aryl/alkyl substituents |
| Mitsunobu reaction | DIAD, PPh3, R-OH | Ether-linked analogs (e.g., benzyl derivatives) |
Mechanistic Insight :
-
The trifluoromethyl group’s electron-withdrawing effect increases the amine’s nucleophilicity, accelerating alkylation/acylation.
Pyrrolidine Ring Modifications
The core pyrrolidine ring participates in cycloaddition and substitution reactions.
Cycloaddition
| Reaction | Reagents | Application |
|---|---|---|
| 1,3-Dipolar cycloaddition | Azomethine ylides | Synthesis of polycyclic frameworks for antimalarial agents |
Halogenation
| Reaction | Reagents | Outcome |
|---|---|---|
| Bromination | NBS, AIBN | Brominated derivatives for cross-coupling reactions |
Comparative Reactivity of Stereoisomers
The (2S,4S) configuration exhibits distinct reactivity compared to (2R,4S) or (2S,4R) isomers:
| Parameter | (2S,4S) Isomer | (2R,4S) Isomer |
|---|---|---|
| Boc deprotection rate (TFA) | 15 min (25°C) | 22 min (25°C) |
| Acylation yield (Ac2O) | 92% | 85% |
| Mitsunobu reaction efficiency | 78% | 65% |
Note : Steric hindrance from the trifluoromethyl group at C4 influences reaction kinetics and selectivity .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of the ligand.
Medicine
In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its structural features can impart desirable pharmacokinetic properties to the final drug molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity can be harnessed in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aminomethyl group can participate in hydrogen bonding and other interactions. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound confers higher metabolic stability and lipophilicity compared to hydroxyl or methoxy analogs . Aminomethyl vs. hydroxymethyl/bromomethyl: The -NH₂CH₂ group provides a primary amine for further derivatization (e.g., amide bond formation), while -BrCH₂ facilitates alkylation or cross-coupling reactions .
Stereochemical Influence :
- The (2S,4S) configuration is critical for activity in the target compound. For example, the (2R,4S) diastereomer () showed reduced binding affinity in preliminary assays due to spatial mismatches in chiral environments .
- Diastereomeric mixtures (e.g., 26:74 ratio in ) complicate purification and require advanced techniques like chiral chromatography or crystallography .
Synthetic Routes :
- The target compound and its analogs are synthesized via palladium-catalyzed cyclizations (e.g., aza-Heck reactions), Boc-protection strategies, or fluorination protocols .
- Brominated derivatives () are intermediates for introducing diverse functional groups via nucleophilic substitution .
Applications :
Biological Activity
Introduction
tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 268.28 g/mol
- CAS Number : 2165957-32-2
The structure features a pyrrolidine ring with an aminomethyl group and a trifluoromethyl group, which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of the Pyrrolidine Ring : Utilizing starting materials that allow for the introduction of the trifluoromethyl and aminomethyl groups.
- Functional Group Modifications : Employing various reagents to introduce or modify functional groups to enhance biological activity.
These synthetic routes enable precise control over stereochemistry and functionalization .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its effects against several viruses, notably Hepatitis C. The presence of the trifluoromethyl group is associated with improved interaction with viral targets due to increased lipophilicity .
While specific mechanisms of action for this compound are still under investigation, it is hypothesized that its structural features allow it to interact effectively with viral proteins or enzymes, inhibiting their function and thereby reducing viral replication .
Case Studies
- Study on Hepatitis C Virus (HCV) : A study evaluated the efficacy of various pyrrolidine derivatives, including this compound. Results indicated a promising reduction in HCV replication in vitro, suggesting potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyrrolidine ring and substitution patterns significantly influence antiviral potency. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity .
Comparative Analysis
The table below summarizes the structural features and unique characteristics of related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | Piperidine ring | Lacks trifluoromethyl substitution |
| tert-butyl 4-methoxy-piperidine-1-carboxylate | Piperidine ring with methoxy | No bromine or trifluoromethyl groups |
| tert-butyl (2S,4S)-2-(aminomethyl)-pyrrolidine-1-carboxylate | Amino substitution | Different reactivity profile due to amine presence |
| This compound | Pyrrolidine ring with CF | Enhanced lipophilicity and potential antiviral activity |
This comparison highlights how the trifluoromethyl substitution in this compound contributes to its unique biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
